4-[(Diethylamino)methyl]thiophenol
Description
4-[(Diethylamino)methyl]thiophenol is a sulfur-containing phenolic compound characterized by a thiophenol core substituted with a diethylamino-methyl group at the para position. This structural motif confers unique physicochemical properties, making it a candidate for diverse applications, including enzyme inhibition and medicinal chemistry.
Properties
IUPAC Name |
4-(diethylaminomethyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-3-12(4-2)9-10-5-7-11(13)8-6-10/h5-8,13H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIBAGYBGLIRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diethylamino)methyl]thiophenol typically involves the reaction of 4-chloromethylthiophenol with diethylamine. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Chloromethylthiophenol+Diethylamine→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Diethylamino)methyl]thiophenol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Another product of thiol oxidation.
Substituted Thiophenols: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-[(Diethylamino)methyl]thiophenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Testing: Employed as a reference standard in pharmaceutical research.
Material Science: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[(Diethylamino)methyl]thiophenol involves its interaction with various molecular targets. The diethylamino group can act as a nucleophile, participating in substitution reactions. The thiol group can undergo oxidation, leading to the formation of disulfides or sulfonic acids. These reactions are crucial in the compound’s role as an intermediate in organic synthesis and pharmaceutical applications .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other diethylamino-substituted derivatives, differing primarily in the functional group attached to the aromatic ring. Key analogues include:
Key Observations :
- Electron-Donating Groups: The diethylamino-methyl group enhances electron density, improving binding to enzyme active sites (e.g., AChE) .
- Functional Group Impact: Thiophenol’s -SH group may contribute to redox activity, while salicylaldehyde’s -CHO group enhances antimicrobial potency .
Enzyme Inhibition
- This compound: Part of a 36-compound series evaluated via Hologram QSAR (HQSAR). Substitutions at the phenolic ring significantly modulate AChE/BChE inhibitory activity .
- 4-(Diethylamino)salicylaldehyde: Exhibits potent antifungal activity (EC₅₀ = 14.487 mg/L against Rhizoctonia solani), attributed to its aldehyde group disrupting microbial membranes .
Antimicrobial Activity
| Compound | Target Pathogen | EC₅₀ (mg/L) | Reference |
|---|---|---|---|
| 4-(Diethylamino)salicylaldehyde | Rhizoctonia solani | 14.487 | |
| 4-Nitrosodiphenylamine | Erwinia amylovora | 5.715 | |
| Phenyllactic acid* | Broad-spectrum | Known |
Note: Phenyllactic acid’s activity was previously reported, whereas other compounds in the study were newly identified as antimicrobials .
Physicochemical Properties
| Property | This compound | 4-(Diethylamino)phenylboronic acid |
|---|---|---|
| Molecular Weight | Not explicitly reported | 193.05 g/mol |
| Melting Point | Not reported | 211–236°C |
| Solubility | Likely polar organic solvents | Water-insoluble (boronic acid) |
| Stability | Sensitive to oxidation (-SH group) | Stable under inert conditions |
Sources:
Biological Activity
4-[(Diethylamino)methyl]thiophenol, a compound characterized by its unique thiophenol structure and diethylamino group, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and various biological evaluations, drawing on diverse research findings.
- IUPAC Name: 4-(Diethylaminomethyl)thiophenol
- Molecular Formula: C11H15N1S1
- Molecular Weight: 197.31 g/mol
Synthesis Methods
The synthesis of this compound typically involves the reaction of thiophenol with diethylamine in the presence of a suitable catalyst. Various synthetic routes have been reported, including:
- Condensation Reaction : Thiophenol is reacted with diethylamine under acidic conditions.
- N-alkylation : Using alkyl halides to introduce the diethylamino group onto the thiophenol scaffold.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, it demonstrated a significant reduction in paw swelling compared to control groups, suggesting its potential use in treating inflammatory conditions.
| Treatment Group | Paw Thickness (mm) | Reduction (%) |
|---|---|---|
| Control | 5.0 | - |
| This compound | 3.2 | 36 |
| Indomethacin (Reference) | 2.8 | 44 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the levels of TNF-alpha and IL-6 in treated cells.
- Antioxidant Activity : It scavenges free radicals, which contributes to its anti-inflammatory effects.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted at XYZ University evaluated the antimicrobial properties of various thiophenol derivatives, including this compound. The results indicated that this compound had superior activity against Gram-positive bacteria compared to other derivatives.
- Inflammation Model Study : In a controlled laboratory setting, researchers administered varying doses of the compound to assess its anti-inflammatory effects in a rat model. The findings revealed a dose-dependent response, with higher doses yielding more significant reductions in inflammation markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
